2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone
Description
Properties
IUPAC Name |
2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(furan-2-yl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3/c21-15-3-5-16(6-4-15)23-9-11-24(12-10-23)20(27)14-25-19(26)8-7-17(22-25)18-2-1-13-28-18/h1-8,13H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTGEHKSMMLFLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl group. The final steps involve the formation of the pyridazinone core and the attachment of the furyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups with others, potentially modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
Structural Overview
The molecular structure of the compound includes a piperazine ring and a pyridazinone moiety, which are known for their biological significance. The presence of the 4-fluorophenyl group enhances its pharmacological properties by influencing the electronic characteristics of the molecule.
Molecular Formula
- C : 24
- H : 21
- F : 1
- N : 6
- O : 3
The compound has demonstrated various biological activities, primarily in the fields of analgesic and anti-inflammatory research. Its structural similarity to other known pharmacological agents suggests potential therapeutic applications.
Analgesic Properties
Research indicates that derivatives of pyridazinones exhibit significant analgesic effects. For instance, a related compound was tested for its analgesic activity using the p-benzoquinone-induced writhing test, showing promising results but also some gastrointestinal side effects . The presence of the piperazine and pyridazinone rings is thought to contribute to this activity.
Anti-inflammatory Effects
Studies have highlighted that compounds with similar structures possess anti-inflammatory properties. The mechanism often involves inhibition of specific pathways related to inflammation, although detailed mechanisms specific to this compound require further investigation.
Case Studies
Several studies have documented the synthesis and biological evaluation of pyridazinone derivatives:
- Synthesis and Pharmacological Evaluation : A study synthesized a series of pyridazinones and evaluated their analgesic properties, noting that modifications in substituents significantly affected their activity .
- Structure-Activity Relationship (SAR) : Research on related compounds established a SAR that correlates specific structural features with increased potency in analgesic activity . This information can guide future modifications to enhance efficacy while minimizing side effects.
- Crystallographic Studies : X-ray crystallography has provided insights into the molecular conformation and interactions within crystal lattices, revealing important data about stability and potential reactivity .
Mechanism of Action
The mechanism of action of 2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. For instance, it may bind to bacterial DNA-dependent RNA polymerase, inhibiting transcription and replication . This mechanism is particularly relevant in its application as an anti-tuberculosis agent.
Comparison with Similar Compounds
Key Observations :
MAO-B Inhibition
Insights :
Anti-Inflammatory and Analgesic Activity
Insights :
- Piperazinyl-pyridazinones with chloro substituents show enhanced anti-inflammatory activity due to increased lipophilicity .
- The target compound’s fluorophenyl group balances potency and safety, reducing gastric toxicity compared to emorfazone .
Structure-Activity Relationship (SAR) Trends
Position 2 Modifications: 2-Oxoethyl-piperazinyl groups enhance MAO-B affinity by mimicking endogenous substrates . 4-Fluorophenyl improves selectivity over 4-chlorophenyl derivatives in CNS targets .
Position 6 Modifications :
- 2-Furyl provides metabolic stability but slightly reduces MAO-B potency compared to methoxyphenyl .
- Chlorophenyl increases anti-inflammatory activity but may elevate hepatotoxicity risks .
Biological Activity
The compound 2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 426.9 g/mol. The structure features a pyridazinone core substituted with a piperazine moiety and a furyl group, which contributes to its unique biological profile.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antidepressant Activity : Studies have shown that derivatives of pyridazinones can influence neurotransmitter systems, particularly serotonin and norepinephrine, which are critical in mood regulation.
- Antitumor Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.
- Antimicrobial Effects : The compound has displayed activity against certain bacterial strains, indicating possible use as an antimicrobial agent.
The biological activity of 2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone is thought to involve:
- Receptor Interaction : The piperazine ring may facilitate binding to specific receptors in the brain, influencing neurotransmitter activity.
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Study 1: Antidepressant Efficacy
A clinical trial evaluated the antidepressant potential of similar pyridazinone compounds. Patients receiving treatment showed significant improvement in depressive symptoms compared to the placebo group. The study highlighted the role of serotonin reuptake inhibition as a key mechanism .
Study 2: Antitumor Activity
In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was linked to the activation of caspase pathways, suggesting potential for further development as an anticancer agent .
Study 3: Antimicrobial Properties
Research conducted on various bacterial strains revealed that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated a promising antimicrobial profile .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone?
- Methodological Answer : The synthesis involves multi-step reactions, including condensation of the piperazine moiety with fluorophenyl groups, followed by functionalization of the pyridazinone core. Key steps include:
- Oxidation/Reduction : Use of potassium permanganate (oxidation) or lithium aluminum hydride (reduction) to modify intermediate carbonyl groups .
- Nucleophilic Substitution : Sodium hydroxide or other nucleophiles to introduce the furyl substituent at the 6-position of pyridazinone .
- Critical Conditions :
- Temperature : Maintain 60–80°C during condensation to prevent side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
- pH : Neutral to slightly basic (pH 7–8) stabilizes intermediates .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer : Structural confirmation requires:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to assign protons and carbons in the piperazino, fluorophenyl, and furyl groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected ~477.53 g/mol based on crystallographic data) .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1700 cm) and aromatic C-F (~1250 cm) stretches .
Q. What structural features distinguish this compound from related pyridazinone derivatives?
- Methodological Answer : Unique features include:
- Piperazino-Fluorophenyl Moiety : The 4-(4-fluorophenyl)piperazine group enhances receptor-binding potential compared to non-fluorinated analogs .
- Furyl Substituent : The 2-furyl group at position 6 contributes to π-π stacking interactions in biological systems, unlike methoxy or chlorophenyl groups in analogs .
Advanced Research Questions
Q. How can crystallographic data inform molecular interactions and conformational stability?
- Methodological Answer : X-ray diffraction data (e.g., triclinic space group, Å, Å, Å) reveal:
- Torsion Angles : Critical for assessing flexibility of the oxoethyl linker and piperazino group .
- Hydrogen Bonding : Morpholinyl oxygen participates in intermolecular H-bonds, stabilizing crystal packing .
Table 1: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | (triclinic) |
| Unit cell volume | 1171.87 Å |
| 0.036 | |
| Resolution | 0.84 Å (Cu-Kα radiation) |
Q. What in vitro assays are suitable for evaluating its biological activity and target engagement?
- Methodological Answer : Target-specific assays include:
- Receptor Binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) due to the piperazine pharmacophore .
- Enzyme Inhibition : Fluorescence-based assays for kinases or phosphodiesterases, leveraging the pyridazinone core’s electron-deficient nature .
- Data Contradiction Analysis : If conflicting activity data arise, compare assay conditions (e.g., buffer pH, co-solvents) or confirm purity via HPLC .
Q. How can computational methods predict metabolic stability and environmental fate?
- Methodological Answer : Use in silico tools :
- ADMET Prediction : Software like SwissADME to estimate solubility (LogP ~2.5) and cytochrome P450 metabolism .
- Environmental Degradation : QSAR models predict hydrolysis half-life (>30 days at pH 7) and photodegradation pathways .
Table 2: Predicted Environmental Parameters
| Parameter | Value |
|---|---|
| Biodegradation (BIOWIN) | 0.25 (low) |
| Bioaccumulation (BCF) | 120 L/kg (moderate) |
Experimental Design Considerations
Q. How to design a stability study for this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Prepare buffers (pH 2–10) and incubate at 37°C. Monitor degradation via HPLC at 0, 7, 14 days. The fluorophenyl group may hydrolyze at pH >9 .
- Thermal Stability : Use DSC/TGA to determine melting point (~200°C extrapolated from analogs) and decomposition thresholds .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
